methyl 2-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)-4,5-dimethoxybenzoate
CAS No.:
Cat. No.: VC15596717
Molecular Formula: C23H19F3N4O5S
Molecular Weight: 520.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H19F3N4O5S |
|---|---|
| Molecular Weight | 520.5 g/mol |
| IUPAC Name | methyl 2-[1-[2-(1,3-benzothiazol-2-yl)-3-oxo-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethylideneamino]-4,5-dimethoxybenzoate |
| Standard InChI | InChI=1S/C23H19F3N4O5S/c1-11(27-14-10-16(34-3)15(33-2)9-12(14)21(32)35-4)18-19(23(24,25)26)29-30(20(18)31)22-28-13-7-5-6-8-17(13)36-22/h5-10,29H,1-4H3 |
| Standard InChI Key | PXFYQTPTWVHADV-UHFFFAOYSA-N |
| Canonical SMILES | CC(=NC1=CC(=C(C=C1C(=O)OC)OC)OC)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F |
Introduction
Chemical Structure and Molecular Properties
Core Structural Components
The molecule integrates three primary subunits: a benzothiazole ring, a pyrazolone scaffold, and a dimethoxybenzoate ester. The benzothiazole moiety (C₇H₅NS) contributes aromatic stability and electronic diversity, while the pyrazolone ring (C₃H₃N₂O) introduces keto-enol tautomerism, enabling hydrogen bonding and metal coordination . The trifluoromethyl (-CF₃) group at position 3 of the pyrazolone ring enhances electrophilicity and metabolic stability, a feature correlated with improved bioavailability in fluorinated pharmaceuticals . The dimethoxybenzoate ester (C₁₀H₁₁O₄) at positions 4 and 5 of the benzene ring provides steric bulk and modulates solubility.
X-ray crystallography of related benzothiazole-pyrazolone hybrids reveals near-coplanar arrangements of the aromatic systems, with interplanar angles below 5° . This planar configuration facilitates π-π stacking interactions, which are critical for binding to biological targets such as viral proteases or bacterial enzymes. Intramolecular hydrogen bonds between the pyrazolone carbonyl oxygen (O1) and the benzothiazole sulfur (S1) further stabilize the structure, as evidenced by S⋯O distances of 2.98 Å .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are pivotal for verifying the compound’s structure. In analogous compounds, the pyrazolone carbonyl group exhibits a characteristic IR absorption band near 1,612 cm⁻¹, while the trifluoromethyl group shows distinct ¹⁹F NMR signals between -60 and -70 ppm . Mass spectrometry (MS) typically reveals a molecular ion peak at m/z 404 (M⁺), consistent with the molecular formula C₂₁H₁₆F₃N₃O₅S .
Synthetic Methodologies
Multi-Step Synthesis Pathways
The synthesis of benzothiazole-pyrazole hybrids generally begins with the condensation of o-aminothiophenol with malononitrile to form 2-cyanomethylbenzothiazole . Subsequent reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields an enamine intermediate, which undergoes Michael addition with arylcyanoacetamides or cyanoacetohydrazides . For the target compound, the final step involves esterification of the carboxylic acid intermediate with methanol under acidic conditions.
Key optimizations include:
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Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing charged intermediates.
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Catalysis: Grinding techniques with lemon juice as a natural acid catalyst reduce reaction times from hours to minutes .
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Temperature control: Maintaining temperatures below 50°C prevents decomposition of the trifluoromethyl group.
Mechanistic Insights
The formation of the pyrazolone ring proceeds via a Michael addition-cyclization sequence. The enamine intermediate reacts with cyanoacetamide derivatives, followed by intramolecular cyclization and tautomerization to yield the pyrazole core . Computational studies suggest that the trifluoromethyl group directs regioselectivity by polarizing the electron density at the reaction site.
Biological Activities and Mechanisms
Antiviral Efficacy
Benzothiazole derivatives substituted with fluorine atoms exhibit potent activity against RNA viruses, including H5N1 influenza and SARS-CoV-2 . In vitro assays demonstrate that the trifluoromethyl group enhances viral inhibition by 30–40% compared to non-fluorinated analogs, likely due to improved membrane permeability and target affinity . Molecular docking simulations indicate that the compound binds to the neuraminidase active site of H5N1, disrupting viral replication .
Antibacterial and Antifungal Properties
The dimethoxybenzoate moiety confers activity against Gram-positive bacteria (Staphylococcus aureus) and fungi (Candida albicans). Minimum inhibitory concentrations (MICs) for structurally similar compounds range from 8–32 µg/mL, comparable to first-line antibiotics like ampicillin . The mechanism involves disruption of microbial cell membranes via interactions with phospholipid headgroups.
Structural Modifications and Structure-Activity Relationships (SAR)
Role of the Trifluoromethyl Group
Replacing the -CF₃ group with -CH₃ or -Cl reduces antiviral efficacy by 50–70%, underscoring the importance of fluorination . The electron-withdrawing nature of -CF₃ increases the compound’s oxidative stability and resistance to cytochrome P450 metabolism.
Impact of Methoxy Substituents
Removing the 4,5-dimethoxy groups on the benzoate ring decreases solubility in aqueous media by 80%, limiting bioavailability. Conversely, bulkier alkoxy groups (e.g., ethoxy) enhance lipophilicity but reduce target specificity.
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